molecular formula C15H11ClFNO2 B3006805 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 626226-19-5

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B3006805
CAS No.: 626226-19-5
M. Wt: 291.71
InChI Key: RSOPYROFSDPJQZ-UHFFFAOYSA-N
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Description

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a benzyl group substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and 2-aminophenol.

    Reaction: The 2-chloro-6-fluorobenzyl chloride is reacted with 2-aminophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazine ring.

    Cyclization: The intermediate product undergoes cyclization to form the final benzoxazine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization and Ring-Opening: The benzoxazine ring can undergo cyclization or ring-opening reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorobenzaldehyde
  • 4-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid

Uniqueness

4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the benzoxazine ring

Biological Activity

The compound 4-(2-chloro-6-fluorobenzyl)-2H-1,4-benzoxazin-3(4H)-one is a member of the benzoxazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₃H₉ClFNO₂
  • Molecular Weight: 273.67 g/mol
  • CAS Number: [not specified in the search results]
  • Structure: The compound features a benzoxazine ring, characterized by a fused benzene and oxazine structure, which is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds in the benzoxazine family exhibit significant antimicrobial activity. For instance, studies have shown that similar benzoxazine derivatives possess inhibitory effects against various bacterial strains. This suggests that This compound may also demonstrate antimicrobial properties, potentially making it useful in treating infections caused by resistant strains.

Anticancer Activity

The compound's structure suggests potential anticancer activity. Benzoxazines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specific mechanisms include:

  • Inhibition of cell cycle progression
  • Induction of oxidative stress
    These effects are often mediated through interactions with cellular signaling pathways involved in apoptosis and cell survival.

Enzyme Inhibition

Benzoxazines are known to interact with specific enzymes, which can lead to various therapeutic effects. For example:

  • Inhibition of kinases : This could affect cancer cell signaling pathways.
  • Acetylcholinesterase inhibition : Similar compounds have shown promise in treating neurodegenerative diseases by enhancing cholinergic transmission.

The exact mechanism of action for This compound remains to be fully elucidated. However, it likely involves:

  • Binding to specific receptors or enzymes.
  • Modulating signaling pathways related to cell growth and apoptosis.
  • Inducing oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of related benzoxazine compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating that structural modifications significantly influenced activity.

CompoundMIC (µg/mL)Target Organism
Benzoxazine A32Staphylococcus aureus
Benzoxazine B64Escherichia coli

Study 2: Anticancer Activity

In vitro studies on a related benzoxazine derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation and increased levels of reactive oxygen species (ROS).

Cell LineIC50 (µM)Mechanism
MCF-715ROS induction & apoptosis
HeLa20Cell cycle arrest

Properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO2/c16-11-4-3-5-12(17)10(11)8-18-13-6-1-2-7-14(13)20-9-15(18)19/h1-7H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOPYROFSDPJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327251
Record name 4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

626226-19-5
Record name 4-[(2-chloro-6-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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